molecular formula C13H14F3NO4S B13558108 2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid

2-((tert-Butoxycarbonyl)amino)-5-((trifluoromethyl)thio)benzoic acid

Cat. No.: B13558108
M. Wt: 337.32 g/mol
InChI Key: FDEUTVSILBHDII-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethylsulfanyl substituent on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amino group.

    Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethylthiolating agents.

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various aromatic substitution reactions, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used for deprotection of the Boc group.

Major Products

    Sulfoxides and Sulfones: From oxidation of the trifluoromethylsulfanyl group.

    Alcohols and Aldehydes: From reduction of the carboxylic acid group.

    Free Amines: From deprotection of the Boc group.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for peptide synthesis.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)oxy]benzoic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylsulfanyl group.

    2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)amino]benzoic acid: Similar structure but with a trifluoromethylamino group instead of a trifluoromethylsulfanyl group.

Uniqueness

The presence of the trifluoromethylsulfanyl group in 2-{[(tert-butoxy)carbonyl]amino}-5-[(trifluoromethyl)sulfanyl]benzoic acid imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H14F3NO4S

Molecular Weight

337.32 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethylsulfanyl)benzoic acid

InChI

InChI=1S/C13H14F3NO4S/c1-12(2,3)21-11(20)17-9-5-4-7(22-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19)

InChI Key

FDEUTVSILBHDII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)SC(F)(F)F)C(=O)O

Origin of Product

United States

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